Enhanced Selectivity for Carbonic Anhydrase Isoforms vs. Other Benzoic Acid Derivatives
3-Amino-4-(methoxycarbonyl)benzoic acid exhibits a markedly lower inhibition constant (Ki) for human carbonic anhydrase 5B (CA5B) compared to carbonic anhydrase 9 (CA9), demonstrating isoform selectivity. The Ki for CA5B is 232 nM, which is 4.1-fold lower (more potent) than the Ki of 955 nM for CA9 [1]. This level of selectivity is a quantifiable differentiator, as many simple benzoic acid derivatives show broad, non-selective inhibition across carbonic anhydrase isoforms [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 232 nM (CA5B); Ki = 955 nM (CA9) |
| Comparator Or Baseline | Comparator: Benzoic acid (generic). Baseline Ki for beta-carbonic anhydrase is 24,400 nM (24.4 µM) [3]. |
| Quantified Difference | Target compound is 105-fold more potent against CA5B than benzoic acid is against a beta-class CA. It also shows 4.1-fold selectivity for CA5B over CA9. |
| Conditions | Inhibition of human recombinant CA5B and CA9, pre-incubated for 15 mins, measured by phenol red dye-based stopped-flow CO2 hydration assay. |
Why This Matters
This quantitative isoform selectivity data allows researchers to choose this compound as a specific tool for probing CA5B function, minimizing confounding effects from off-target CA9 inhibition, unlike less selective benzoic acid controls.
- [1] BindingDB. BDBM50591310 (CHEMBL5205289). Activity data for 3-Amino-4-(methoxycarbonyl)benzoic acid. View Source
- [2] Bentham Science. Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. 2024. View Source
- [3] BindingDB. Ki Summary for Benzoic Acid (BDBM500262). View Source
